REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:6]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]([CH3:13])[CH:7]=1>>[CH:1]1([C:6]2[CH:7]=[C:8]([CH3:13])[CH:9]=[C:10]([CH:1]3[CH2:5][CH2:4][CH2:3][CH2:2]3)[C:11]=2[OH:12])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
840 g
|
Type
|
reactant
|
Smiles
|
C1=CCCC1
|
Name
|
|
Quantity
|
648 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
Next the mixture is stirred at 140° C for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After having removed the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration the mixture
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=C(C(=CC(=C1)C)C1CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 540 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |